molecular formula C11H12F3NO2S B358326 1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine CAS No. 79392-45-3

1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine

Cat. No.: B358326
CAS No.: 79392-45-3
M. Wt: 279.28g/mol
InChI Key: PBXGXKFKCGMZHG-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine is a compound that features a pyrrolidine ring substituted with a trifluoromethylphenylsulfonyl group

Scientific Research Applications

1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: The compound is utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and stability.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. For instance, a related compound, “3-(Trifluoromethyl)phenyl isocyanate”, is classified as a combustible liquid that is harmful if swallowed, toxic in contact with skin, and may cause respiratory irritation .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects. A related compound, “Pyrrolidine”, has been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Biochemical Analysis

Biochemical Properties

1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The interaction between this compound and COX-2 results in the inhibition of the enzyme’s activity, which can reduce inflammation . Additionally, this compound has been shown to interact with various proteins involved in cell signaling pathways, further highlighting its importance in biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to alter the expression of genes involved in the inflammatory response, leading to reduced production of pro-inflammatory cytokines . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with COX-2, which leads to the inhibition of the enzyme’s activity . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, preventing the enzyme from catalyzing its substrate. Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes involved in inflammation and other cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are characterized by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of COX-2 activity and persistent changes in gene expression, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits COX-2 activity and reduces inflammation without causing significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion transporters, which facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular processes . Additionally, post-translational modifications such as phosphorylation can influence the targeting of this compound to specific subcellular compartments, further modulating its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine typically involves the reaction of pyrrolidine with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrrolidine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfone derivatives, reduced fluoromethyl derivatives, and various substituted pyrrolidine compounds.

Comparison with Similar Compounds

  • 1-[3-(Trifluoromethyl)phenyl]sulfonylpiperidine
  • 1-[3-(Trifluoromethyl)phenyl]sulfonylmorpholine
  • 1-[3-(Trifluoromethyl)phenyl]sulfonylazetidine

Comparison: Compared to these similar compounds, 1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine is unique due to its pyrrolidine ring, which imparts distinct stereochemical and electronic properties. The pyrrolidine ring’s non-planarity and sp3-hybridization contribute to the compound’s three-dimensional structure, enhancing its ability to interact with biological targets in a specific manner.

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2S/c12-11(13,14)9-4-3-5-10(8-9)18(16,17)15-6-1-2-7-15/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXGXKFKCGMZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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